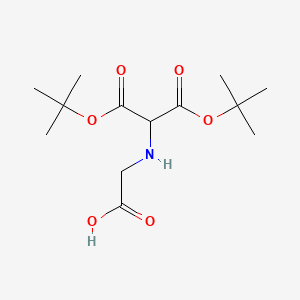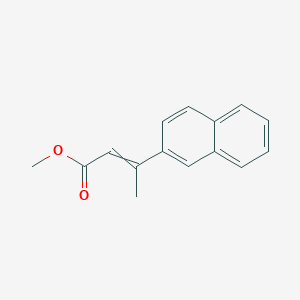
Methyl 3-(naphthalen-2-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(naphthalen-2-yl)but-2-enoate is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a naphthalene ring attached to a butenoate ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(naphthalen-2-yl)but-2-enoate typically involves the esterification of 3-(naphthalen-2-yl)but-2-enoic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Commonly used acid catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(naphthalen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 3-(naphthalen-2-yl)but-2-enoic acid or corresponding ketones.
Reduction: Formation of 3-(naphthalen-2-yl)but-2-enol.
Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Methyl 3-(naphthalen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(naphthalen-2-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-yl prop-2-enoate: Similar in structure but with a different position of the naphthalene ring.
Methyl 3-(bromomethyl)but-3-enoate: Contains a bromomethyl group instead of a naphthalen-2-yl group.
Uniqueness
Methyl 3-(naphthalen-2-yl)but-2-enoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its naphthalene ring provides a rigid aromatic system, while the but-2-enoate ester group offers reactivity for various chemical transformations .
Propiedades
IUPAC Name |
methyl 3-naphthalen-2-ylbut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11(9-15(16)17-2)13-8-7-12-5-3-4-6-14(12)10-13/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFATOSEBGBDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20711424 |
Source


|
| Record name | Methyl 3-(naphthalen-2-yl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51212-51-2 |
Source


|
| Record name | Methyl 3-(naphthalen-2-yl)but-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20711424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-oxo-3,4,6,7,8,9-hexahydropyrido[3,4-B]indolizine-2(1H)-carboxylate](/img/structure/B14048143.png)
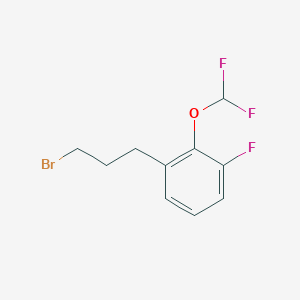
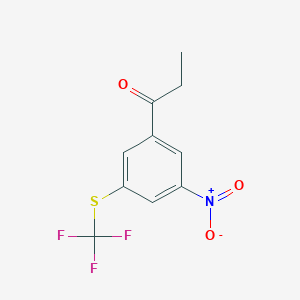

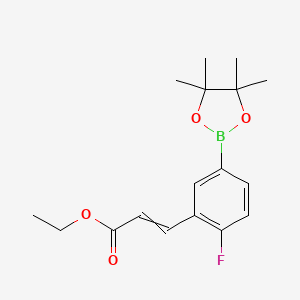



![Pyrazolo[1,5-a]pyridine, 2-[[4-[4-(2-fluoroethoxy)phenyl]-1-piperazinyl]methyl]-](/img/structure/B14048198.png)


![2-Amino-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B14048238.png)
